1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-

Dynamic kinetic resolution Enantioselective synthesis Quinuclidinone

1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- (CAS 683206-53-3), also referred to as (S)-2-benzhydrylquinuclidin-3-one or Maropitant Impurity 6, is a chiral quinuclidinone derivative with the molecular formula C₂₀H₂₁NO and a molecular weight of 291.39 g/mol. This compound serves as a critical single-enantiomer intermediate in the synthesis of NK1 receptor antagonists, most notably the veterinary antiemetic maropitant citrate, and is also a designated reference standard for abbreviated new drug application (ANDA) analytical method development and quality control.

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
CAS No. 683206-53-3
Cat. No. B3056016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-
CAS683206-53-3
Molecular FormulaC20H21NO
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H21NO/c22-20-17-11-13-21(14-12-17)19(20)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t19-/m0/s1
InChIKeyPQSXXBSNZJLXMQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- (CAS 683206-53-3): Procurement-Grade Overview of a Chiral Quinuclidinone Intermediate


1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)- (CAS 683206-53-3), also referred to as (S)-2-benzhydrylquinuclidin-3-one or Maropitant Impurity 6, is a chiral quinuclidinone derivative with the molecular formula C₂₀H₂₁NO and a molecular weight of 291.39 g/mol . This compound serves as a critical single-enantiomer intermediate in the synthesis of NK1 receptor antagonists, most notably the veterinary antiemetic maropitant citrate, and is also a designated reference standard for abbreviated new drug application (ANDA) analytical method development and quality control [1]. Its (2S) absolute configuration is stereochemically required to access the pharmacologically active (2S,3S)-cis-2-benzhydryl-3-aminoquinuclidine scaffold common to multiple substance P antagonists [2].

Why Racemic or Opposite-Enantiomer 2-Benzhydrylquinuclidin-3-one Cannot Substitute for (2S)-CAS 683206-53-3 in NK1 Antagonist Synthesis


The stereochemistry at the C2 position of the quinuclidinone scaffold directly governs the stereochemical outcome of all downstream transformations in NK1 antagonist synthesis. The pharmacologically active NK1 antagonists—including maropitant, ezlopitant, and CP-96,345—share a (2S,3S)-cis-2-benzhydryl-3-aminoquinuclidine core, which can only be accessed from the (2S)-ketone precursor [1]. Use of the racemic 2-benzhydrylquinuclidin-3-one (CAS 32531-66-1) introduces the (2R)-enantiomer, which leads to the undesired (2R,3R)-diastereomer—a known maropitant impurity (Maropitant R,R Isomer, CAS 2243127-12-8) that must be chromatographically separated and controlled in the final API [2]. Prior art synthetic routes relying on late-stage chiral resolution of racemic intermediates suffer from a fundamental 50% theoretical yield ceiling at the resolution step and require stoichiometric chiral resolving agents such as L-tartaric acid or (R)-10-camphorsulfonic acid [3]. Pre-installation of the (2S) configuration via enantiopure CAS 683206-53-3 eliminates this resolution loss, improves atom economy, and simplifies the impurity profile of the final drug substance [4].

Quantitative Differentiation Evidence for (2S)-2-(Diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-one (CAS 683206-53-3) vs. Closest Analogs


Dynamic Kinetic Resolution: (2S)-Ketone from Racemate at 90% Yield and 95% ee vs. Prior Resolution Methods Yielding ≤50%

The dynamic kinetic resolution (DKR) of racemic 2-benzhydrylquinuclidin-3-one (rac-4) using inexpensive L-tartaric acid as the resolving agent produces the (2S)-ketone in 90% yield with 95% enantiomeric excess (ee) [1]. This represents a 40% improvement in overall synthetic yield compared to all previously reported syntheses of the downstream (2S,3S)-cis-2-benzhydryl-3-aminoquinuclidine (1) from quinuclidinone (2) [1]. In contrast, conventional resolution methods using stoichiometric chiral acids on racemic 2-benzhydrylquinuclidin-3-one are fundamentally limited to a maximum theoretical yield of 50% at the resolution step [2]. The DKR approach circumvents this ceiling by enabling in situ racemization of the undesired (2R)-enantiomer back to the racemate, allowing continuous conversion to the desired (2S)-product [1].

Dynamic kinetic resolution Enantioselective synthesis Quinuclidinone

Catalytic Asymmetric Hydrogenation: (2S,3S)-Alcohol from Racemic Ketone with >99% ee and >99:1 Diastereoselectivity at S/C = 5000

Racemic 2-diphenylmethyl-3-quinuclidinone (10) undergoes dynamic kinetic resolution via asymmetric hydrogenation using a RuCl₂[(S)-binap][(R)-iphan] / t-C₄H₉OK catalyst system to produce (2S,3S)-cis-2-diphenylmethyl-3-quinuclidinol (11) with >99% enantiomeric excess and >99:1 cis/trans diastereomeric ratio [1]. The reaction proceeds at a substrate-to-catalyst (S/C) molar ratio of 5000 under 10 atm H₂ for 20 hours, achieving quantitative conversion [1]. By comparison, the analogous hydrogenation of unsubstituted 3-quinuclidinone (1a) with the same catalyst system yielded the product in 97–98% ee, demonstrating that the 2-diphenylmethyl substituent enhances stereochemical recognition [2]. Non-catalytic reduction methods (e.g., sodium metal reduction of the ketone, as employed in CN109320510A) lack this stereochemical precision and require subsequent diastereomer separation [3].

Asymmetric hydrogenation NK1 antagonist Quinuclidine

Regulatory Reference Standard Designation: Pharmacopeial Traceability for ANDA Submissions vs. Non-certified Research-Grade Materials

CAS 683206-53-3 is formally designated as Maropitant Impurity 6 and is supplied as a fully characterized reference standard with detailed certificates of analysis (CoA) compliant with ICH Q3A/Q3B regulatory guidelines [1]. The standard is manufactured under ISO 17034 accreditation for reference material producers and can be provided with traceability against pharmacopeial standards (USP or EP) upon feasibility assessment . This regulatory pedigree is not available for generic research-grade 2-benzhydrylquinuclidin-3-one (CAS 32531-66-1), which is typically supplied at 95–99% chemical purity (achiral HPLC) but lacks the enantiomeric certificate of analysis, full characterization package, and regulatory traceability documentation required for ANDA or DMF filing . The absence of such documentation necessitates costly in-house re-characterization and method validation, adding 4–8 weeks to analytical development timelines .

Reference standard ANDA Pharmacopeial traceability

Improved Synthesis of 2-Benzhydryl-3-quinuclidinone via Catalytic Cu(I) Michael Addition: 85–90% Yield and >99% Purity vs. Prior Art Yields of 3–50%

A patented process (EP 3704116 B1 / US 2020/0339561) describes the synthesis of 2-benzhydryl-3-quinuclidinone via Cu(I)-catalyzed Michael addition of phenylmagnesium halide to 2-benzylidene-3-quinuclidinone, achieving isolated yields of 85–90% and chemical purity >99% [1]. This represents a marked improvement over previously reported methods: the original U.S. Pat. No. 3,560,510 procedure using phenylmagnesium bromide in benzene achieved ≤50% yield [2]; the OPRD 2006 procedure using phenylmagnesium chloride in THF also did not exceed 50% yield [2]; and the Eur. J. Med. Chem. 2016 procedure using stoichiometric CuI in benzene yielded only 3% product [2]. The catalytic process uses only 1–7 mol% Cu(I) salt (preferably CuI at 3–5 mol%), operates at 0–5 °C in 2-methyltetrahydrofuran, and avoids toxic benzene [1].

Michael addition Copper catalysis Process chemistry

Chiral Resolution with L-Glutamic Acid: (2S)-Ketone at >99% Optical Purity vs. Tartaric/Camphorsulfonic Acid Resolution Methods

A Chinese patent application describes the chiral resolution of racemic 2-benzhydrylquinuclidin-3-one using L-glutamic acid as the resolving agent, delivering the (2S)-ketone intermediate with optical purity exceeding 99% and a resolution yield greater than 50% [1]. This approach contrasts with earlier methods employing L-tartaric acid and (R)-10-camphorsulfonic acid, which produced lower optical purities and contributed to a total synthesis yield of only approximately 10% over 8 steps (CN109320510A prior art discussion) [2]. The L-glutamic acid method achieves optical transformation during resolution, enabling yields above the classical 50% theoretical limit for diastereomeric salt resolution [1]. The downstream maropitant citrate product obtained via this route is reported at 80% overall yield from the (2S)-ketone, with optical purity ≥99% for the free base and ≥98% for the citrate salt [1].

Chiral resolution Optical purity Maropitant intermediate

High-Value Application Scenarios for (2S)-2-(Diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-one (CAS 683206-53-3)


Generic Maropitant Citrate ANDA Development: Reference Standard for Impurity Method Validation

CAS 683206-53-3 is the designated Maropitant Impurity 6 reference standard used for HPLC method development, system suitability testing, and impurity quantification during ANDA filing for generic maropitant citrate [1]. The standard's ISO 17034 accreditation and pharmacopeial traceability (USP/EP) directly satisfy the FDA's requirement for qualified reference standards in ANDA submissions, enabling accurate identification and quantification of the ketone impurity that may arise from incomplete reduction of the (2S)-ketone intermediate during API synthesis [2]. Regulatory-grade supply eliminates the need for in-house synthesis and qualification of this specific impurity standard, compressing analytical development timelines by an estimated 4–8 weeks [3].

Enantioselective NK1 Antagonist Process Development: Pre-resolved Chiral Building Block for Atom-Economical Synthesis

For process chemistry groups developing maropitant, ezlopitant, or other (2S,3S)-2-benzhydryl-3-aminoquinuclidine-based NK1 antagonists, sourcing the (2S)-ketone (CAS 683206-53-3) eliminates the classical resolution step that imposes a 50% maximum theoretical yield penalty [1]. The pre-installed C2 stereochemistry enables direct stereoselective reductive amination or asymmetric hydrogenation to the (2S,3S)-amine without epimerization, as demonstrated by the Ti(OiPr)₄/Pt-C/H₂ reductive amination protocol that preserves the configurationally labile C2 stereocenter [2]. This approach is documented to improve overall synthetic yield by 40% compared to routes employing late-stage resolution [2].

Quality Control Release Testing for Commercial Maropitant API Production

In GMP manufacturing environments, CAS 683206-53-3 serves as a quantitative reference standard for monitoring the (S)-2-benzhydrylquinuclidin-3-one content in maropitant API batches via validated HPLC methods [1]. The compound's availability with a comprehensive certificate of analysis including ¹H NMR, MS, and HPLC purity data supports ICH Q7-compliant QC release testing [2]. Its use as a system suitability standard ensures that the analytical method can reliably separate the ketone impurity (Process Impurity 6) from the API peak and from other structurally related impurities including the (R,R)-enantiomer impurity (Maropitant Impurity 7, CAS 2243127-12-8) and the cis-maropitant diastereomer impurity (CAS 249296-46-6) [3].

Academic and Industrial Medicinal Chemistry: SAR Exploration of Quinuclidine-Based GPCR Ligands

The (2S)-ketone intermediate serves as a versatile chiral scaffold for structure-activity relationship (SAR) studies targeting the NK1 receptor and related tachykinin receptors. The ketone functionality at C3 enables divergent derivatization via reductive amination with diverse amine nucleophiles, while the diphenylmethyl group at C2 provides the hydrophobic pharmacophore essential for NK1 receptor binding [1]. The demonstrated >99:1 diastereoselectivity in catalytic hydrogenation of the 2-diphenylmethyl-3-quinuclidinone scaffold to cis-3-quinuclidinols [2] supports rational design of analogs with predictable stereochemical outcomes, a critical advantage when exploring C3-substituted quinuclidine libraries for CNS-penetrant NK1 antagonists or other GPCR targets [3].

Quote Request

Request a Quote for 1-Azabicyclo[2.2.2]octan-3-one, 2-(diphenylmethyl)-, (2S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.